
1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone” is a chemical compound with the molecular weight of 257.04 . It is also known as “3,4-Dichloro-5-(trifluoromethyl)acetophenone” and has the IUPAC name "1-[3,4-dichloro-5-(trifluoromethyl)phenyl]ethanone" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H5Cl2F3O/c1-4(15)5-2-6(9(12,13)14)8(11)7(10)3-5/h2-3H,1H3" . This indicates the presence of 9 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature .Applications De Recherche Scientifique
Agrochemical Applications
Trifluoromethylpyridines (TFMPs) serve as a crucial structural motif in active agrochemical ingredients. These compounds play a pivotal role in crop protection. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, has paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These derivatives protect crops from pests, and their unique properties stem from the combination of the fluorine atom and the pyridine moiety .
Pharmaceutical Applications
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and numerous candidates are currently undergoing clinical trials. The distinct physicochemical properties of fluorine and the pyridine moiety contribute to the biological activities of these derivatives. Expect further discoveries as researchers explore novel applications of TFMP in drug development .
Veterinary Applications
Beyond crops and human health, TFMP derivatives also impact veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate promise in addressing parasitic infections and infestations in animals .
Vapor-Phase Reactions
TFMP derivatives are synthesized through vapor-phase reactions. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor-phase fluorination of 2,3,5-DCTC leads to the desired 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone .
Crystal Forms and Parasitic Treatment
Research has also focused on crystalline forms of this compound. Additionally, methods for treating parasitic infections or infestations in animals using these crystalline forms have been explored .
Spectroscopic Studies
X-ray diffraction, density functional theory (DFT), and spectroscopic studies have provided insights into the compound’s structure and properties. These investigations contribute to our understanding of its behavior and potential applications .
Novel Triazolo Compounds
Recent work involves the synthesis and antibacterial activity of novel triazolo compounds, which may include derivatives of 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone. These compounds exhibit interesting properties and potential therapeutic applications .
FDA-Approved Trifluoromethyl Group
Researchers have explored the synthesis of compounds containing the trifluoromethyl group. For instance, (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium has been investigated for its pharmaceutical properties .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
1-[3,4-dichloro-5-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c1-4(15)5-2-6(9(12,13)14)8(11)7(10)3-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRBEXGNSCXRGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743133 |
Source


|
| Record name | 1-[3,4-Dichloro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
1261645-17-3 |
Source


|
| Record name | 1-[3,4-Dichloro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

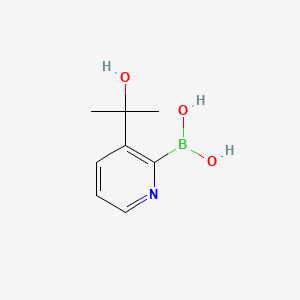

![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)
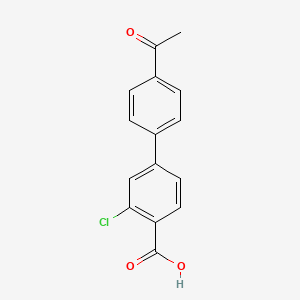

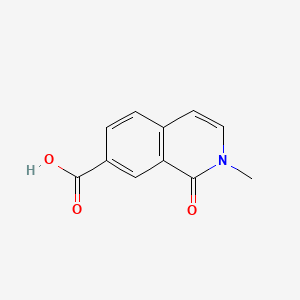
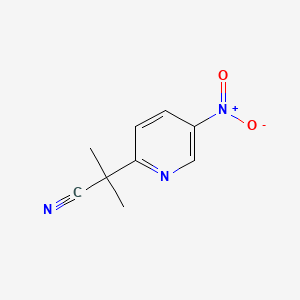
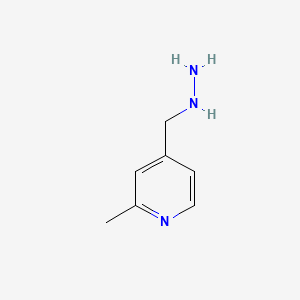

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)


![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)
